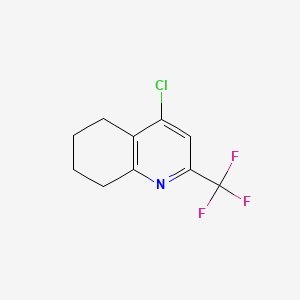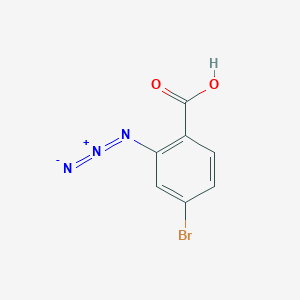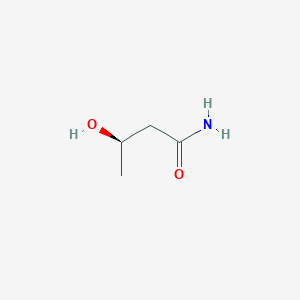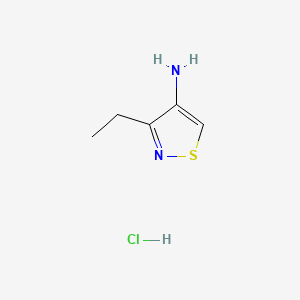![molecular formula C12H13Cl2NO B13467085 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[211]hexan-4-amine is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which is a strained ring system that imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction starts with the preparation of 1,5-dienes, which undergo a crossed [2+2] cycloaddition using a mercury lamp . this method is technically challenging and requires special equipment and glassware.
Industrial Production Methods
For industrial-scale production, a more robust and scalable method is preferred. One such method involves the use of visible-light-driven intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes. This reaction employs a photocatalyst and acetone as the solvent, performed under irradiation with 414 nm light from a high-power LED . This method is efficient and yields high quantities of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hexanes: These compounds have a similar bicyclic structure but differ in the arrangement of carbon atoms.
Bicyclo[3.1.0]hexanes: These compounds also feature a bicyclic structure but with different ring sizes and connectivity.
Uniqueness
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its specific substitution pattern and the presence of the 3,4-dichlorophenyl group. This imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H13Cl2NO |
|---|---|
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C12H13Cl2NO/c1-11-5-12(15,6-11)10(16-11)7-2-3-8(13)9(14)4-7/h2-4,10H,5-6,15H2,1H3 |
Clé InChI |
OHDADXFTCQMUIE-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)



![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)



![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)

![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)


